3-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenylmethyl group, and a dihydroquinazoline core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting with the preparation of the dihydroquinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to a diverse range of derivatives .
Scientific Research Applications
3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid
- 4-fluorophenyl 4-methoxyphenyl sulfone
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique dihydroquinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H18FN3O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18FN3O3/c1-30-21-5-3-2-4-16(21)13-25-22(28)15-6-11-19-20(12-15)26-14-27(23(19)29)18-9-7-17(24)8-10-18/h2-12,14H,13H2,1H3,(H,25,28) |
InChI Key |
NTNWDDQMXZXKPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.